molecular formula C19H18N2O3S2 B11974912 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11974912
M. Wt: 386.5 g/mol
InChI Key: YGNSDCWEZOKEIJ-UHFFFAOYSA-N
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Description

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core, an allyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-4-7-21-18(22)16-11(2)12(3)26-17(16)20-19(21)25-9-13-5-6-14-15(8-13)24-10-23-14/h4-6,8H,1,7,9-10H2,2-3H3

InChI Key

YGNSDCWEZOKEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC4=C(C=C3)OCO4)CC=C)C

Origin of Product

United States

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